molecular formula C7H8N2O B14528295 2-Methyl-1-(1H-pyrazol-1-yl)prop-2-en-1-one CAS No. 62751-32-0

2-Methyl-1-(1H-pyrazol-1-yl)prop-2-en-1-one

Cat. No.: B14528295
CAS No.: 62751-32-0
M. Wt: 136.15 g/mol
InChI Key: PQFMKYVPLQDDJA-UHFFFAOYSA-N
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Description

2-Methyl-1-(1H-pyrazol-1-yl)prop-2-en-1-one is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1H-pyrazol-1-yl)prop-2-en-1-one typically involves the reaction of a suitable pyrazole derivative with an appropriate aldehyde or ketone. One common method involves the condensation of 1H-pyrazole with methyl vinyl ketone under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1H-pyrazol-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the compound into pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

2-Methyl-1-(1H-pyrazol-1-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1H-pyrazol-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole: A simple pyrazole derivative with similar chemical properties.

    2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Another pyrazole derivative with different functional groups.

    4-(1H-Pyrazol-1-yl)ethyl]piperidine: A compound with a pyrazole ring and additional functional groups.

Uniqueness

2-Methyl-1-(1H-pyrazol-1-yl)prop-2-en-1-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

62751-32-0

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-methyl-1-pyrazol-1-ylprop-2-en-1-one

InChI

InChI=1S/C7H8N2O/c1-6(2)7(10)9-5-3-4-8-9/h3-5H,1H2,2H3

InChI Key

PQFMKYVPLQDDJA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1C=CC=N1

Origin of Product

United States

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